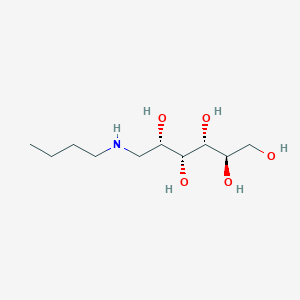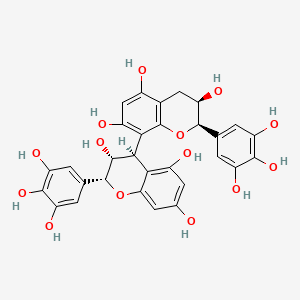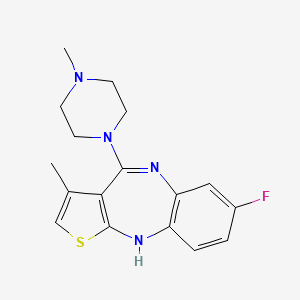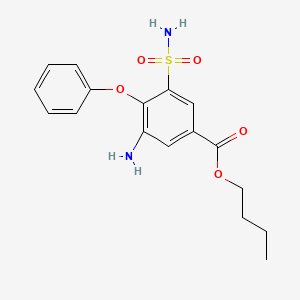
3-Amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester is a chemical compound with the molecular formula C17H19N3O6S. It is a derivative of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, which is known for its applications in pharmaceutical research and development. This compound is often used as an intermediate in the synthesis of various drugs and has significant importance in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester involves multiple steps. One common method includes the esterification and alkylation of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with butanol. This reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
3-Amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting cardiovascular and renal diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bumetanide: A loop diuretic with a similar structure, used to treat edema.
Furosemide: Another loop diuretic with comparable pharmacological properties.
Torsemide: A sulfonamide-based diuretic with structural similarities.
Uniqueness
3-Amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its role as an intermediate in drug synthesis highlight its importance in medicinal chemistry.
Propriétés
Numéro CAS |
61658-51-3 |
|---|---|
Formule moléculaire |
C17H20N2O5S |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
butyl 3-amino-4-phenoxy-5-sulfamoylbenzoate |
InChI |
InChI=1S/C17H20N2O5S/c1-2-3-9-23-17(20)12-10-14(18)16(15(11-12)25(19,21)22)24-13-7-5-4-6-8-13/h4-8,10-11H,2-3,9,18H2,1H3,(H2,19,21,22) |
Clé InChI |
SLXIDOCKSBNXSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)
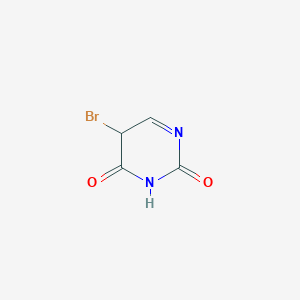
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)
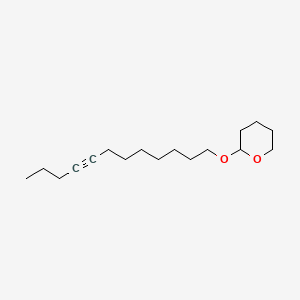

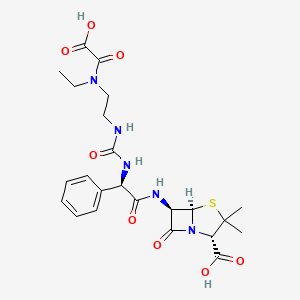
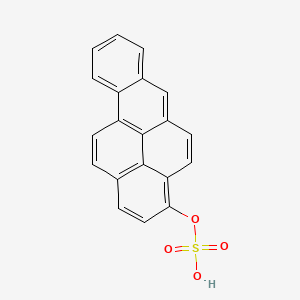
![N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide](/img/structure/B13412800.png)
![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)
